LogP Differentiation: Reduced Lipophilicity vs. Des-Nitro and Des-Bromo Analogs
The target compound exhibits an ACD/LogP of 2.86, which is 0.48 log units lower than that of the des-nitro analog 5-bromo-2-(trifluoromethyl)benzimidazole (LogP 3.34) and 0.15 log units lower than the des-bromo analog 4-nitro-2-(trifluoromethyl)benzimidazole (LogP 3.01), as determined by cross-study comparable ACD/LogP and XLogP calculations . This reduction in lipophilicity is attributable to the combined electron-withdrawing effects of the 4-nitro and 5-bromo substituents. The 5-chloro-4-nitro analog (CAS 6609-39-8) has a reported LogP of 3.67, substantially higher than the target compound .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.86 |
| Comparator Or Baseline | Des-nitro analog (CAS 3671-60-1): LogP = 3.34; Des-bromo analog (CAS 14689-51-1): LogP = 3.01; 5-Chloro-4-nitro analog (CAS 6609-39-8): LogP = 3.67 |
| Quantified Difference | ΔLogP = -0.48 vs. des-nitro analog; ΔLogP = -0.15 vs. des-bromo analog; ΔLogP = -0.81 vs. 5-chloro-4-nitro analog |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 (ChemSpider); Chemsrc XLogP3 calculations |
Why This Matters
Lower lipophilicity is associated with reduced hERG channel binding risk, improved aqueous solubility, and lower non-specific protein binding, making the target compound a more attractive starting point for lead optimization programs where promiscuity and cardiotoxicity risks must be minimized.
